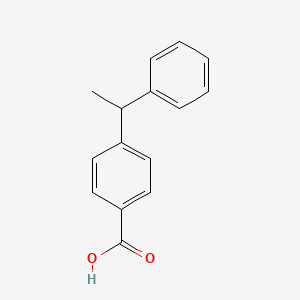

4-(1-Phenylethyl)benzoic acid

Description

Contextual Significance in Modern Organic Chemistry

In modern organic chemistry, the development of complex, stereochemically pure molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. 4-(1-Phenylethyl)benzoic acid holds contextual significance primarily as a chiral carboxylic acid. The presence of both a carboxylic acid handle for further chemical modification and a chiral center makes it a potentially valuable synthon.

The significance of the 1-phenylethyl group is well-established in asymmetric synthesis, where chiral 1-phenylethylamine (B125046) is frequently employed as a chiral auxiliary to control the stereochemical outcome of reactions. nih.govresearchgate.netmdpi.com This widespread use underscores the utility of the 1-phenylethyl moiety in introducing chirality. Consequently, this compound can be seen as a bifunctional building block, offering opportunities for creating complex chiral molecules through reactions involving its carboxylic acid group.

Its structural isomer, 4-(2-phenylethyl)benzoic acid, which lacks a chiral center, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds. cymitquimica.com This isomer is noted for its use as a building block for liquid crystal polymers and electro-optical materials. chemshuttle.com By analogy, the chiral nature of this compound suggests its potential application in the development of chiral polymers and materials with specific optical properties.

Overview of Research Trajectories and Scholarly Interest

Scholarly interest in this compound appears to be directed more towards its derivatives and its role as a precursor rather than the compound itself. The research trajectories involving this structural motif can be broadly categorized into the synthesis of complex derivatives and the utilization of the 1-phenylethyl group to induce chirality.

Research has demonstrated the synthesis of amide derivatives, such as (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, which is formed from the reaction of 4‐bromobenzoic acid and (S)‐1‐phenylethanamine. researchgate.net This highlights a viable synthetic pathway to related structures and underscores the interest in molecules containing the N-(1-phenylethyl)benzamide framework. Furthermore, more complex derivatives, such as 'Benzoic acid, 4-(((1-phenylethyl)-2-propen-1-ylamino)sulfonyl)-, methyl ester', have been synthesized, indicating the utility of the 4-(1-phenylethyl) structural unit in building larger, functionalized molecules for potential applications in materials science or as bioactive agents. ontosight.ai

The broader research trend involves leveraging the chiral 1-phenylethylamine as a starting material or auxiliary in the synthesis of a wide array of enantiomerically pure compounds, including amino acids, diamines, and other biologically active molecules. nih.govresearchgate.netmdpi.com This body of work points to the foundational importance of the chiral 1-phenylethyl scaffold in academic and industrial research.

While data on this compound itself is sparse, properties of closely related compounds are documented. For instance, the PubChem database contains entries for derivatives like 2,5-Dihydroxy-4-(1-phenylethyl)benzoic acid, providing key physicochemical data.

Table 1: Physicochemical Properties of 2,5-Dihydroxy-4-(1-phenylethyl)benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| XLogP3-AA | 3.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem CID 21413983 nih.gov

Additionally, the properties of its non-chiral isomer, 4-(2-phenylethyl)benzoic acid, offer a point of comparison for this class of compounds.

Table 2: Properties of 4-(2-Phenylethyl)benzoic acid

| Property | Value |

|---|---|

| CAS Number | 785-79-5 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Appearance | White to off-white crystalline solid |

| Solubility | Limited in water; moderately soluble in ethanol (B145695) and acetone |

Data sourced from CymitQuimica cymitquimica.com

This indirect evidence suggests that while this compound may not be a widely studied end-product, its structural components are of significant interest and are actively being explored in various research domains.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50919-42-1 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-(1-phenylethyl)benzoic acid |

InChI |

InChI=1S/C15H14O2/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15(16)17/h2-11H,1H3,(H,16,17) |

InChI Key |

CQJXYXFPQKULPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Phenylethyl Benzoic Acid and Its Precursors

Conventional Synthetic Approaches

Conventional methods for synthesizing the structural framework of 4-(1-phenylethyl)benzoic acid often rely on established reactions in organic chemistry. These techniques are foundational for constructing the phenylethylbenzene core and subsequently introducing the carboxylic acid group.

Friedel-Crafts Alkylation and Acylation Strategies for Related Phenylethylbenzene Intermediates

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone for attaching substituents to aromatic rings. wikipedia.org These reactions are broadly categorized into alkylation and acylation. wikipedia.org

Friedel-Crafts Alkylation: This method involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comlibretexts.org For the synthesis of phenylethylbenzene intermediates, benzene (B151609) or its derivatives can be reacted with a suitable alkylating agent like 1-phenylethyl chloride. The Lewis acid assists in the formation of a carbocation from the alkyl halide, which then acts as an electrophile and attacks the benzene ring. libretexts.org A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation and carbocation rearrangements, which necessitates careful control of reaction conditions.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com For instance, benzene can be acylated with an appropriate acyl chloride, followed by reduction of the resulting ketone to yield the desired phenylethylbenzene scaffold. A notable advantage of acylation is that the acylium ion is resonance-stabilized and less prone to rearrangement compared to the carbocations in alkylation. sigmaaldrich.com The resulting ketone can then be reduced to the corresponding alkane. wikipedia.org

| Reaction Type | Reagents | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Benzene, 1-Phenylethyl chloride | AlCl₃ | Prone to polyalkylation and carbocation rearrangements. |

| Friedel-Crafts Acylation | Benzene, Acyl chloride | AlCl₃ | Less prone to rearrangements; produces a ketone intermediate. wikipedia.orgsigmaaldrich.com |

Carboxylic Acid Functionalization through Coupling Reactions

Once the phenylethylbenzene core is established, the next critical step is the introduction of the carboxylic acid group. Grignard reactions offer a classic and reliable method for this transformation.

The synthesis of benzoic acid and its derivatives via a Grignard reaction typically involves the reaction of an aryl magnesium halide (a Grignard reagent) with carbon dioxide (dry ice). ucalgary.camiracosta.edu The Grignard reagent, such as 4-(1-phenylethyl)phenylmagnesium bromide, is prepared by reacting the corresponding aryl bromide with magnesium metal in an anhydrous ether solvent. gmu.edu This organometallic reagent then acts as a potent nucleophile, attacking the electrophilic carbon of CO₂ to form a magnesium carboxylate salt. ucalgary.ca Subsequent acidification with a dilute acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. ucalgary.cagmu.edu

Enantioselective Synthesis Pathways

The 1-phenylethyl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmaceuticals and materials science.

Chiral Auxiliary-Mediated Synthetic Transformations

A widely used strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group guides the formation of a new chiral center with a specific configuration. wikipedia.org

For the synthesis of chiral derivatives, (R)- or (S)-1-phenylethylamine is a commonly employed chiral auxiliary. nih.govmdpi.com This auxiliary can be reacted with a carboxylic acid to form an amide. The steric hindrance provided by the chiral auxiliary then directs subsequent reactions, such as alkylations or aldol (B89426) reactions, to occur stereoselectively. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse. wikipedia.org For example, an N-acyloxazolidinone derived from a chiral amino alcohol can be used to control the stereochemistry of an aldol reaction. tcichemicals.com

| Chiral Auxiliary Type | Application | Key Principle |

| (R)- or (S)-1-Phenylethylamine | Asymmetric synthesis of amides and subsequent transformations. nih.govmdpi.com | The chiral amine forms a temporary amide, and its stereocenter directs the approach of incoming reagents. |

| Oxazolidinones | Stereoselective aldol reactions, alkylations, and Diels-Alder reactions. wikipedia.org | Substituents on the oxazolidinone ring create a chiral environment that controls the stereochemical outcome. |

| Camphorsultam | Asymmetric Michael additions and Claisen rearrangements. wikipedia.org | The rigid camphor (B46023) scaffold provides excellent stereocontrol. |

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Chiral Scaffolds

Asymmetric catalysis offers an elegant and efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. uwindsor.ca Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines, which can be precursors to the target molecule. acs.org Chiral phosphine (B1218219) ligands, such as those derived from BINOL, are often employed in combination with transition metals like rhodium, ruthenium, or iridium to achieve high enantioselectivity. frontiersin.org

Another approach involves the use of chiral organocatalysts. For instance, chiral guanidines and their derivatives have emerged as potent organocatalysts due to their strong basicity and ability to form hydrogen bonds. rsc.org These catalysts can activate substrates and control the stereochemical outcome of various reactions, including Michael additions, which can be used to construct chiral carbon-carbon bonds. clockss.org

Chemoenzymatic Route Development for Chiral Precursors

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. Enzymes can be used to resolve racemic mixtures or to catalyze stereoselective transformations. For example, ω-transaminases can be employed for the asymmetric synthesis of chiral amines, which are valuable precursors. mdpi.com These enzymes can convert a prochiral ketone into a chiral amine with high enantiopurity.

Another enzymatic approach involves the use of lipases for the kinetic resolution of racemic alcohols or esters. The enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other enantiomer in high enantiomeric excess. This method can be applied to chiral precursors of this compound.

Green Chemistry Principles in Synthetic Design

Utilization of Eco-friendly Solvents and Catalytic Systems

A cornerstone of green synthetic design is the replacement of hazardous reagents and solvents with more sustainable alternatives. In the context of synthesizing profen-class molecules, a significant advancement was the development of a process that utilizes hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent. researchgate.net Although HF is hazardous, its use in a closed-loop system allows for recovery and reuse, drastically reducing waste compared to older methods that relied on stoichiometric amounts of aluminum trichloride, which produces substantial inorganic salt waste. researchgate.netsciencesnail.com This streamlined, three-step process is a prime example of a waste-minimizing, environmentally friendly technology. researchgate.net

Further greening of these syntheses involves exploring novel catalytic systems and solvents. Key areas of development include:

Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions, often in aqueous media. mdpi.com This technology has been successfully applied to the industrial synthesis of various active pharmaceutical ingredients (APIs). mdpi.com

Deep Eutectic Solvents (DES) : These solvents, formed from a hydrogen bond donor and a hydrogen bond acceptor, are gaining attention due to their low cost, ease of preparation, and environmentally friendly nature. scispace.com A DES composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has been shown to act as an effective dual solvent-catalyst for the esterification of benzoic acid, achieving high conversions without the need for traditional volatile organic solvents. scispace.com

Water as a Green Solvent : Water is an ideal green solvent for many reactions. sci-hub.se For example, vitamin C has been used as a robust and green catalyst for the efficient synthesis of various organic compounds in water. sci-hub.se

Solvent-Free Synthesis : Mechanochemical grinding procedures and other solvent-free reaction conditions represent a frontier in green chemistry, minimizing waste and environmental impact by eliminating the solvent altogether. mdpi.com

The table below summarizes a comparison of different catalytic systems for the esterification of benzoic acid, a key transformation in the synthesis of related compounds.

| Catalyst System | Alcohol | Conversion (%) | Temperature (°C) | Reference |

| DES (p-TSA/BTEAC) | Ethanol (B145695) | 88.3 | 75 | scispace.com |

| DES (p-TSA/BTEAC) | Butanol | 87.8 | 75 | scispace.com |

| DES (p-TSA/BTEAC) | Hexanol | 67.5 | 75 | scispace.com |

| Amberlyst 15 | Ethanol | - | - | scispace.com |

| Ionic Liquid | Ethanol | - | - | scispace.com |

Data for Amberlyst 15 and Ionic Liquid were used as comparative controls in the study but specific conversion percentages were not detailed in the abstract.

Electrochemical Synthesis Methods for Reductive Transformations

Electrosynthesis is emerging as a powerful green chemistry tool, using electrons as a traceless reagent to drive oxidation and reduction reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net This method is particularly relevant for reductive transformations in the synthesis of benzoic acid derivatives.

A novel approach involves the synthesis of benzoic acids from aryl iodides using carbon dioxide (CO2) and water as sustainable feedstocks. nih.govdiva-portal.org In this process, CO2 is electrochemically reduced to carbon monoxide (CO) using a surface-modified silver electrode. nih.govdiva-portal.org The in-situ generated CO is then used in a palladium-catalyzed hydroxycarbonylation of the aryl iodide to produce the corresponding benzoic acid in excellent yields at room temperature. nih.govdiva-portal.org This tandem system avoids the direct handling of hazardous CO gas and allows for the recycling of both the electrode and the catalyst. nih.govdiva-portal.org

Key findings in the electrochemical synthesis of benzoic acids and their precursors include:

Paired Electrosynthesis : A novel method for the direct cyanation of benzoic acid to benzonitrile (B105546) has been demonstrated through electrolysis in liquid ammonia. rsc.org In this paired process, benzoic acid is reduced at the cathode to benzyl alcohol, while the iodide electrolyte is oxidized at the anode to iodine; these products then react to form the nitrile. rsc.org

Catalytic Electrocarboxylation : The electrosynthesis of 2-phenylpropionic acid, a close structural analog of this compound, has been achieved. mdpi.com Using a Co(II)-(R,R)(salen) complex as a catalyst, the electrocarboxylation of 1-phenylethyl chloride yielded the target acid with high enantioselectivity (83% ee). mdpi.com

Reduction of Nitro Groups : The electrochemical reduction of nitro-substituted benzoic acids can be precisely controlled by adjusting the pH and electrode material to yield different products. researchgate.net

The following table presents results from the synthesis of various benzoic acid derivatives via an electrochemical CO2 reduction and subsequent carbonylation protocol.

| Aryl Iodide Substrate | Product | Yield (CO Balloon) (%) | Yield (Electrochemical CO) (%) | Reference |

| 4-Iodonitrobenzene | 4-Nitrobenzoic acid | 99 | 91 | diva-portal.org |

| 4-Iodobenzonitrile | 4-Cyanobenzoic acid | 93 | 75 | diva-portal.org |

| 4-Iodobenzotrifluoride | 4-(Trifluoromethyl)benzoic acid | 96 | 71 | diva-portal.org |

| Methyl 4-iodobenzoate | Monomethyl terephthalate | 52 | 52 | diva-portal.org |

Flow Chemistry Applications for Reaction Optimization and Scalability

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless scalability. researchgate.netvapourtec.com These benefits are particularly valuable for the industrial synthesis of APIs like this compound.

Photochemistry has also been integrated into flow systems. A continuous process for ibuprofen (B1674241) synthesis was developed utilizing a photo-Favorskii rearrangement of an α-chloropropiophenone precursor in a Vapourtec UV-150 photo-reactor. scispace.com This demonstrates how alternative energy sources can be efficiently coupled with flow technology for novel synthetic routes. scispace.com The precise control offered by flow reactors is crucial for managing exothermic events, such as quenching AlCl3, and for handling toxic or aggressive reagents safely. chemistryviews.orgacs.org

The table below compares different continuous-flow methodologies developed for the synthesis of ibuprofen, highlighting key parameters and outcomes.

Advanced Spectroscopic and Structural Characterization of 4 1 Phenylethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For 4-(1-Phenylethyl)benzoic acid, a combination of one- and two-dimensional NMR experiments provides a complete picture of its constitution and stereochemistry.

High-resolution ¹H and ¹³C NMR spectra offer a detailed fingerprint of the molecular structure by mapping the chemical environment of each hydrogen and carbon atom. The spectra are typically recorded in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. rsc.orgdocbrown.info

The ¹H NMR spectrum is characterized by distinct signals for the aliphatic and aromatic protons. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding capabilities. rsc.org The protons on the two aromatic rings exhibit characteristic splitting patterns. The protons on the benzoic acid ring, being para-substituted, appear as two distinct doublets (an AA'BB' system), integrating to two protons each. The protons ortho to the carboxylic acid group are deshielded and resonate at a higher chemical shift compared to the protons ortho to the phenylethyl substituent. rsc.orgreddit.com The five protons of the monosubstituted phenyl ring typically appear as a complex multiplet. The aliphatic methine (-CH) proton shows a quartet due to coupling with the three methyl protons, while the methyl (-CH₃) protons appear as a doublet, coupled to the single methine proton. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded, appearing around 170-175 ppm. rsc.org The aromatic region of the spectrum displays signals for the eight distinct aromatic carbons. The quaternary carbons (C1, C4, and C1' of the phenyl ring) can be identified by their lower intensity and lack of splitting in proton-coupled spectra. The aliphatic methine and methyl carbons resonate at the upfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data are predicted based on analogous structures and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions.

| Atom/Group | ¹H NMR (Predicted δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (Predicted δ, ppm) |

| -COOH | >10.0 (br s, 1H) | ~172.0 |

| Benzoic H-2, H-6 | ~8.05 (d, 2H, J ≈ 8.4) | ~130.5 |

| Benzoic H-3, H-5 | ~7.40 (d, 2H, J ≈ 8.4) | ~128.0 |

| Phenyl H-2', H-6' | 7.20-7.35 (m, 2H) | ~128.8 |

| Phenyl H-3', H-5' | 7.20-7.35 (m, 2H) | ~127.5 |

| Phenyl H-4' | 7.20-7.35 (m, 1H) | ~126.5 |

| -CH- | ~4.20 (q, 1H, J ≈ 7.2) | ~45.0 |

| -CH₃ | ~1.65 (d, 3H, J ≈ 7.2) | ~21.5 |

| Benzoic C-1 | - | ~129.0 |

| Benzoic C-4 | - | ~150.0 |

| Phenyl C-1' | - | ~144.0 |

As this compound possesses a chiral center at the benzylic carbon, NMR spectroscopy is a powerful tool for assessing its stereochemical purity. While enantiomers are indistinguishable in a standard achiral NMR solvent, their presence and ratio can be determined by converting them into diastereomers. This is commonly achieved by derivatization with a chiral resolving agent, such as a chiral alcohol or amine, to form diastereomeric esters or amides. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the integration of specific signals to determine the diastereomeric (and thus the original enantiomeric) ratio.

Alternatively, chiral solvating agents or chiral lanthanide shift reagents can be used. These agents form transient diastereomeric complexes with the enantiomers in the NMR tube, inducing chemical shift differences between the signals of the R- and S-enantiomers, which enables their direct quantification without chemical modification.

Two-dimensional NMR techniques provide through-bond and through-space correlation data, which are invaluable for confirming assignments and elucidating the molecule's preferred conformation in solution. ipb.pt Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly important for determining spatial proximity between protons. wordpress.comnptel.ac.in

For this compound, a NOESY or ROESY experiment would be expected to show correlations between protons that are close in space, irrespective of their covalent bonding. wordpress.com Key expected correlations would include:

A cross-peak between the methine proton (-CH) and the protons of the methyl group (-CH₃).

Correlations between the methine proton and the ortho-protons (H-2', H-6') of its attached phenyl ring.

Correlations between the methine proton and the ortho-protons (H-3, H-5) of the benzoic acid ring.

The relative intensities of these cross-peaks can provide quantitative information about internuclear distances, helping to define the preferred rotational conformation (rotamer) around the single bond connecting the phenylethyl group to the benzoic acid ring. This analysis reveals the time-averaged dihedral angle between the two aromatic rings in the solution state. nptel.ac.in

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution information on the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule. carleton.edu

The process begins with the growth of a suitable single crystal, typically through slow evaporation from a solvent. nih.gov The selected crystal is mounted on a goniometer head and placed in a diffractometer. carleton.edu Data collection is performed by irradiating the crystal with monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) and recording the diffraction pattern as the crystal is rotated. researchgate.netresearchgate.net

The collected diffraction data (intensities and positions of reflections) are then processed, which includes integration of reflection intensities, data reduction, and corrections for factors like Lorentz-polarization effects and absorption. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². nih.govyoutube.com In this iterative process, the atomic positions, displacement parameters (isotropic or anisotropic), and other structural parameters are adjusted to minimize the difference between the observed structure factors and those calculated from the model. nih.gov The quality of the final structure is assessed by metrics such as the R-factor (R1) and the weighted R-factor (wR2), with a goodness-of-fit (GooF) value close to 1.0 indicating a good refinement. youtube.com

The crystal structure of this compound is expected to exhibit features common to many benzoic acid derivatives. Molecules are likely to form centrosymmetric dimers in the crystal lattice, linked by strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov This O—H···O hydrogen bonding typically results in a characteristic R²₂(8) ring motif. nih.gov

Table 2: Representative Crystallographic Data for a Structurally Related Compound, 4-(1-Naphthyl)benzoic Acid. nih.gov This data is provided as an illustrative example of typical parameters for a similar molecular structure.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂O₂ |

| Formula Weight | 248.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8972 (6) |

| b (Å) | 40.511 (6) |

| c (Å) | 7.6106 (12) |

| β (°) | 99.323 (3) |

| Volume (ų) | 1185.7 (3) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.391 |

| Dihedral Angle between rings (°) | 49.09 (6) |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure and supramolecular assembly of this compound are significantly influenced by intermolecular forces, primarily hydrogen bonding. As is characteristic of carboxylic acids, the benzoic acid moiety is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong, pairwise O-H⋯O hydrogen bonds between the carboxyl groups of two separate molecules. nih.govnih.govrsc.org This interaction involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of the adjacent molecule, resulting in a stable eight-membered ring motif.

While specific crystal structure data for this compound is not detailed in the available literature, the behavior of analogous benzoic acid derivatives strongly supports the presence of this dimeric structure. For instance, the related compound 4-[(2-Phenylethyl)amino]benzoic acid crystallizes to form acid-acid dimers via pairwise O-H⋯O hydrogen bonds. nih.govresearchgate.net The geometry of these bonds is highly characteristic. The formation of these robust hydrogen-bonded dimers is a dominant factor in the packing of benzoic acid derivatives in the crystalline state. nih.gov

Given that this compound lacks halogen atoms, intermolecular interactions such as halogen bonding are not anticipated or observed. The primary non-covalent interactions governing its structure, beyond the dominant hydrogen bonding, would include van der Waals forces and potential π-π stacking interactions between the aromatic rings, though the latter is dependent on the specific crystalline packing adopted.

| Donor-H⋯Acceptor (D-H⋯A) | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) |

|---|---|---|---|---|

| O-H⋯O | ~0.8-1.0 | ~1.6-1.8 | ~2.6-2.7 | ~175-177 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₅H₁₄O₂), the calculated molecular weight is approximately 226.27 g/mol . In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺•) at an m/z (mass-to-charge ratio) of 226.

The fragmentation of the molecular ion is governed by the stability of the resulting ions and neutral fragments. chemguide.co.uk The structure of this compound contains several bonds susceptible to cleavage, leading to a characteristic fragmentation pattern. The presence of two phenyl rings and a carboxylic acid group results in several predictable fragmentation pathways.

A key fragmentation process involves the cleavage of the C-C bond at the benzylic position, which is inherently weak and leads to the formation of a highly stable secondary benzylic carbocation. The loss of the C₆H₅CO₂H group (benzoic acid) would lead to a fragment, but the most prominent fragmentation is the alpha-cleavage that results in the formation of the [C₆H₅CHCH₃]⁺ ion at m/z 105. This ion is particularly stable due to resonance within the phenyl ring and is often the base peak in the spectrum. docbrown.info

Other significant fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl group (•COOH). libretexts.org

| m/z | Proposed Fragment Ion | Neutral Loss | Formula of Neutral Loss |

|---|---|---|---|

| 226 | [C₁₅H₁₄O₂]⁺• (Molecular Ion) | - | - |

| 211 | [M - CH₃]⁺ | Methyl radical | •CH₃ |

| 181 | [M - COOH]⁺ | Carboxyl radical | •COOH |

| 149 | [M - C₆H₅]⁺ | Phenyl radical | •C₆H₅ |

| 121 | [C₇H₅O₂]⁺ | Phenylethyl radical | •C₈H₉ |

| 105 | [C₈H₉]⁺ | Benzoic acid radical | •C₇H₅O₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. quora.comnih.gov For this compound, the spectra are dominated by vibrations characteristic of its carboxylic acid function, the two substituted aromatic rings, and the aliphatic ethyl bridge.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly distinctive. docbrown.info The most notable feature for this compound is the extremely broad absorption band for the O-H stretching vibration of the hydrogen-bonded dimer, which typically appears between 2500 and 3300 cm⁻¹. docbrown.inforesearchgate.net This broadness is a direct consequence of the strong hydrogen bonding. The C-H stretching vibrations appear as sharper bands, with aromatic C-H stretches located just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Another key diagnostic peak is the intense C=O (carbonyl) stretching vibration, which for a dimeric aromatic carboxylic acid, is found in the range of 1680-1710 cm⁻¹. researchgate.netmdpi.com The spectrum also displays characteristic C=C stretching vibrations from the two aromatic rings between 1450 and 1600 cm⁻¹. The C-O stretching and in-plane O-H bending vibrations are coupled and give rise to strong bands in the 1210-1320 cm⁻¹ region. A broad out-of-plane O-H bend, characteristic of the dimer, is typically observed near 920 cm⁻¹. core.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information. libretexts.org While the O-H stretch is weak and often difficult to observe in Raman spectra, the aromatic C=C stretching vibrations and the ring breathing modes are typically strong and sharp, providing a clear fingerprint of the substituted phenyl groups. azom.com The symmetric vibrations of the molecule are particularly Raman active. The C=O stretch is also observable in the Raman spectrum, though it is generally less intense than in the corresponding IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | Strong, Very Broad | Very Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850-2980 | Medium | Medium |

| C=O stretch (dimer) | 1680-1710 | Very Strong | Medium |

| Aromatic C=C stretch | 1450-1610 | Medium-Strong | Strong |

| C-O stretch / O-H bend (in-plane) | 1210-1320 | Strong | Weak |

| O-H bend (out-of-plane) | ~920 | Medium, Broad | Very Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. wikipedia.org The chromophore in this compound is the benzoic acid moiety, with the phenylethyl group acting as a substituent that can subtly modify the absorption profile. The UV-Vis spectrum of this compound is expected to be similar to that of other substituted benzoic acids, characterized primarily by π → π* transitions within the aromatic system. researchgate.net

Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region. sielc.comrsc.org The first is a strong intensity band, often referred to as the E₂-band (or B-band), which appears around 230 nm. This band arises from a π → π* transition involving the entire conjugated system of the benzene (B151609) ring and the carboxyl group. The second, weaker intensity band, known as the B-band (or C-band), is observed at longer wavelengths, typically around 270-280 nm. researchgate.net This band, which often shows fine vibrational structure, is characteristic of the π → π* transition within the benzene ring itself and is symmetry-forbidden but observed due to vibrational coupling. wikipedia.org

The presence of the 1-phenylethyl substituent at the para position is expected to cause a slight bathochromic (red) shift and a hyperchromic (increase in intensity) effect on these absorption bands compared to unsubstituted benzoic acid. The solvent can also influence the position of the absorption maxima; polar solvents can interact with the molecule and alter the energy of the electronic states. uobabylon.edu.iqresearchgate.net

| Absorption Band | Approximate λₘₐₓ (nm) | Type of Electronic Transition | Associated Chromophore |

|---|---|---|---|

| E₂-band (B-band) | ~230-240 | π → π | Conjugated Ar-COOH system |

| B-band (C-band) | ~270-280 | π → π | Aromatic Ring |

Computational Chemistry and Theoretical Studies of 4 1 Phenylethyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Through DFT calculations, key characteristics of 4-(1-Phenylethyl)benzoic acid, such as its optimized geometry, electronic structure, and charge distribution, have been explored. These calculations are crucial for understanding the molecule's stability and predicting its chemical behavior.

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to achieve a precise geometric description. For substituted benzoic acids, the planarity of the benzoic acid moiety and the orientation of the substituent are key structural parameters. In the case of this compound, the dihedral angles between the phenyl rings and the carboxylic acid group are of particular interest.

Below is a table of representative calculated bond lengths and angles for a 4-substituted benzoic acid dimer, offering a glimpse into the expected structural parameters for this compound.

| Parameter | Bond/Angle | Typical Calculated Value (Å/°) |

| Bond Length | C=O | ~1.25 |

| Bond Length | C-O | ~1.35 |

| Bond Length | O-H | ~0.98 |

| Bond Length | C-C (ring) | ~1.39 - 1.40 |

| Bond Angle | O=C-O | ~123 |

| Bond Angle | C-C-C (ring) | ~119 - 121 |

Note: These values are based on DFT calculations for similar 4-substituted benzoic acid dimers and serve as an approximation for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich phenyl rings, while the LUMO is expected to be centered on the electron-withdrawing carboxylic acid group and the adjacent phenyl ring. The 1-phenylethyl substituent will likely influence the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational studies on various benzoic acid derivatives provide insight into the expected FMO properties of this compound. For example, a study on a triazole-substituted benzoic acid derivative reported a HOMO energy of -6.303 eV, a LUMO energy of -2.243 eV, and a HOMO-LUMO gap of 4.06 eV. Another study on 4-(carboxyamino)-benzoic acid found a HOMO-LUMO gap of 5.0 eV, indicating a stable structure. These values provide a comparative basis for estimating the reactivity of this compound.

The following table presents representative FMO data from computational studies on related benzoic acid derivatives.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -6.303 | -2.243 | 4.06 |

| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.0 |

Note: These values are from DFT calculations on similar benzoic acid derivatives and serve as an approximation for this compound.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map is expected to show the most negative potential localized around the oxygen atoms of the carboxylic acid group, due to their high electronegativity and the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, the most positive potential is anticipated to be around the acidic hydrogen atom of the carboxylic group, making it the most likely site for nucleophilic attack or deprotonation. The phenyl rings will likely exhibit regions of intermediate potential, with the π-electron clouds contributing to areas of slight negative potential above and below the plane of the rings.

While a specific MESP map for this compound is not available in the reviewed literature, the general features can be inferred from studies on other substituted benzoic acids. These studies consistently show the dominant negative potential on the carboxyl oxygen atoms and the positive potential on the hydroxyl proton, guiding the understanding of the molecule's intermolecular interactions and reactivity.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Validation

Computational chemistry plays a crucial role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for structure verification and assignment of signals.

The theoretical prediction of NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory, the basis set used, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Validation of the theoretical predictions is achieved by comparing the calculated chemical shifts with experimentally measured values. The agreement between the theoretical and experimental spectra can be quantified using statistical measures like the root-mean-square deviation (RMSD). Such a comparison helps to confirm the proposed molecular structure and can aid in the interpretation of complex experimental spectra. For substituted benzoic acids, computational studies have been shown to be valuable in understanding anomalous chemical shifts that may arise from complex electronic and steric effects.

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for the different nuclei in this compound, based on general values for similar functional groups.

| Nucleus | Environment | Expected Chemical Shift Range (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| ¹H | Aromatic (C₆H₅ and C₆H₄) | 7.0 - 8.5 |

| ¹H | Methine (-CH) | 4.0 - 4.5 |

| ¹H | Methyl (-CH₃) | 1.5 - 2.0 |

| ¹³C | Carboxylic Acid (-COOH) | 165 - 185 |

| ¹³C | Aromatic (C₆H₅ and C₆H₄) | 120 - 150 |

| ¹³C | Methine (-CH) | 40 - 50 |

| ¹³C | Methyl (-CH₃) | 20 - 25 |

Note: These are estimated ranges based on typical values for similar functional groups and are not from direct calculations on this compound.

Reactivity Descriptors and Non-Linear Optical (NLO) Properties

DFT calculations can also be used to determine various reactivity descriptors that provide quantitative measures of a molecule's chemical reactivity. These descriptors are derived from the conceptual DFT framework and include parameters such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a more nuanced understanding of reactivity than FMO analysis alone. For instance, a higher chemical potential indicates a greater tendency to donate electrons, while a higher hardness value suggests lower reactivity.

Non-linear optical (NLO) properties of molecules are of significant interest for applications in optoelectronics and photonics. Computational methods can be employed to predict the NLO response of a molecule, which is characterized by properties such as the first hyperpolarizability (β). Molecules with large β values are desirable for NLO applications. The NLO properties of organic molecules are often related to the presence of donor-acceptor π-conjugated systems, which facilitate intramolecular charge transfer upon excitation. In this compound, the phenyl rings and the carboxylic acid group form a π-conjugated system, and the 1-phenylethyl group can act as an electron-donating group, potentially enhancing its NLO response.

While specific studies on the reactivity descriptors and NLO properties of this compound were not found, research on similar aromatic carboxylic acids indicates that these molecules can exhibit interesting NLO behavior. Theoretical calculations would be instrumental in quantifying these properties for the target molecule and assessing its potential for NLO applications.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and explore their conformational landscape. By simulating the motion of atoms and molecules over time, MD can provide insights into the flexibility of a molecule, its preferred conformations in different environments (e.g., in solution), and the dynamics of its intermolecular interactions.

For this compound, MD simulations could be employed to investigate the rotational freedom around the single bonds connecting the 1-phenylethyl group to the benzoic acid moiety. This would allow for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational preferences of the molecule is crucial as different conformers may exhibit different chemical and physical properties.

MD simulations can also be used to study the behavior of this compound in a solvent, providing information on its solvation structure and how intermolecular interactions with solvent molecules influence its conformation. While specific MD simulation studies on this compound were not identified, the methodology has been widely applied to study the conformational dynamics of other flexible organic molecules, demonstrating its potential for providing a deeper understanding of the structural and dynamic properties of the target compound.

Chemical Reactivity and Derivatization of 4 1 Phenylethyl Benzoic Acid

Carboxylic Acid Functionalization Reactions: Esterification and Amidation

The carboxylic acid group is the most reactive site in 4-(1-phenylethyl)benzoic acid, readily undergoing reactions typical of this functional group, most notably esterification and amidation.

Esterification is a common transformation that converts carboxylic acids into esters. This reaction is typically performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The process, known as Fischer esterification, is an equilibrium reaction. To achieve high yields of the ester, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing the water formed during the reaction. For instance, the reaction of this compound with various alcohols (e.g., ethanol (B145695), butanol, hexanol) can be catalyzed by different systems, including ionic liquids and deep eutectic solvents, offering environmentally friendlier alternatives to traditional acid catalysts. The general scheme for the esterification of this compound is depicted below:

Scheme 1: General Esterification of this compound

| Reactant | Catalyst | Product |

| This compound + Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | 4-(1-Phenylethyl)benzoate Ester + Water |

Amidation , the formation of an amide, is another key functionalization reaction. This is typically achieved by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, the carboxylic acid is usually activated first. Common methods for amide bond formation include the use of coupling reagents or conversion of the carboxylic acid to a more reactive derivative like an acid chloride. Reagents such as titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines to form amides in good to excellent yields. The reaction of this compound with an amine (R-NH₂) would yield the corresponding N-substituted 4-(1-phenylethyl)benzamide.

Scheme 2: General Amidation of this compound

| Reactant | Coupling Reagent | Product |

| This compound + Amine (R-NH₂) | e.g., TiCl₄ | N-substituted 4-(1-Phenylethyl)benzamide + Water |

Chiral Derivatization for Separation and Characterization

Due to the presence of a chiral center at the benzylic position, 4-(1-phenylethyl)benzoic

Applications of 4 1 Phenylethyl Benzoic Acid in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex, stereochemically defined targets. They are fundamental to constructing molecules with precise three-dimensional arrangements, a critical factor in drug-receptor interactions and the properties of advanced materials. The value of a chiral building block lies in its ability to introduce a specific stereocenter into a target molecule, thereby avoiding the need for challenging chiral separations or asymmetric reactions later in the synthetic sequence. nih.gov

4-(1-Phenylethyl)benzoic acid possesses the key attributes of a valuable chiral building block. Its chirality originates from the well-defined stereocenter in the 1-phenylethyl group. This particular chiral motif is common and readily accessible, often derived from the resolution of racemic 1-phenylethylamine (B125046), a widely used chiral auxiliary and resolving agent. The presence of the benzoic acid functional group provides a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and reduction, allowing for its incorporation into a larger molecular framework.

While specific total syntheses employing this compound are not extensively documented in readily available literature, its potential can be inferred from the widespread use of its constituent parts. The 1-phenylethylamine moiety is a staple in asymmetric synthesis, used to control the stereochemical outcome of reactions. nih.gov By analogy, the entire this compound molecule can serve as a larger, functionalized chiral fragment for constructing complex molecules such as novel pharmaceutical candidates or specialized polymers.

Table 1: Features of this compound as a Chiral Building Block

| Feature | Description | Synthetic Advantage |

|---|---|---|

| Defined Stereocenter | Contains a single, stable chiral center at the benzylic position. | Introduces a known stereochemical configuration into the target molecule. |

| Functional Handle | Possesses a carboxylic acid group. | Allows for diverse chemical modifications (e.g., amide coupling, esterification) for incorporation into larger structures. |

| Structural Rigidity | The phenyl and benzoic acid groups impart a degree of rigidity. | Can influence the conformation of the final product, which is crucial for biological activity or material properties. |

| Accessibility | Can be synthesized from readily available chiral or racemic 1-phenylethylamine. | Provides a practical and accessible source of chirality for multi-step synthesis. nih.gov |

Precursor for the Development of Chiral Ligands for Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce an enantiomerically enriched product from an achiral substrate, is a powerful strategy in modern synthesis. The heart of this technology is the chiral ligand, an organic molecule that coordinates to a metal center and creates a chiral environment, directing the stereochemical course of the reaction. beilstein-journals.orgnih.gov The development of new and effective chiral ligands is a continuous area of research. nih.govresearchgate.net

This compound is a promising precursor for the synthesis of novel chiral ligands. The molecule's inherent chirality is the key feature that can be transferred to a catalytic system. The carboxylic acid group can be used directly as a coordinating group (as a carboxylate) or can be chemically modified to generate other common ligating functionalities. For example, it can be converted into an amide, an alcohol, or other functional groups capable of chelating to transition metals like palladium, rhodium, or iridium. nih.gov

The combination of the chiral 1-phenylethyl group with a coordinating functionality allows for the creation of a stereochemically defined pocket around the metal center. This chiral environment can effectively differentiate between the two enantiotopic faces of a prochiral substrate or two enantiomers in a kinetic resolution, leading to high levels of enantioselectivity in a variety of chemical transformations, such as hydrogenation, C-H functionalization, or conjugate additions. nih.govnih.gov

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Potential Synthesis Route | Target Catalytic Reactions |

|---|---|---|

| Chiral Carboxylate | Direct deprotonation of the acid. | C-H activation, Lewis acid catalysis. |

| Chiral Amide/Phosphine (B1218219) Amide | Amide coupling with a phosphine-containing amine. | Asymmetric hydrogenation, cross-coupling. |

| Chiral Amino Alcohol | Reduction of the carboxylic acid to an alcohol, followed by conversion to an amine derivative. | Asymmetric addition of organozinc reagents to aldehydes. researchgate.net |

| Chiral Oxazoline | Multi-step conversion of the carboxylic acid to link with an amino alcohol. | Asymmetric borylation, allylic alkylation. nih.gov |

Intermediate in the Synthesis of Optically Active Compounds

One of the most practical and industrially relevant methods for obtaining enantiomerically pure compounds is through chiral resolution. wikipedia.org This process involves the separation of a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. libretexts.org this compound plays a crucial role in this context, both as a compound that can be resolved and as a potential resolving agent itself.

As a racemic carboxylic acid, this compound can be resolved through the formation of diastereomeric salts. This is achieved by reacting the racemic acid with an enantiomerically pure chiral base, such as (R)- or (S)-1-phenylethylamine, brucine, or a chiral amino alcohol. wikipedia.orglibretexts.org The reaction produces a pair of diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the chiral base can be removed by treatment with an achiral acid, yielding the enantiomerically pure (R)- and (S)-4-(1-Phenylethyl)benzoic acid.

Once obtained in enantiomerically pure form, this acid becomes a valuable intermediate. It can be used in subsequent synthetic steps where maintaining stereochemical integrity is crucial. researchgate.net Furthermore, as a chiral acid, it can be used as a resolving agent to separate racemic bases, reversing the roles described above. This versatility makes it a key intermediate in accessing a wide range of other optically active compounds. wikipedia.org

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Examples | Principle of Separation |

|---|---|---|

| Chiral Amines | (R/S)-1-Phenylethylamine, (R/S)-1-(1-Naphthyl)ethylamine, Quinine | Formation of diastereomeric ammonium (B1175870) carboxylate salts with different solubilities. wikipedia.orgonyxipca.com |

| Chiral Amino Alcohols | (R/S)-2-Phenylglycinol, L-Phenylalaninol | Formation of diastereomeric salts, often stabilized by additional hydrogen bonding. onyxipca.com |

| Alkaloids | Brucine, Cinchonidine | Natural, rigid chiral bases that form highly crystalline diastereomeric salts. wikipedia.org |

Exploration as a Ligand Component in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers or ligands. brieflands.com Their high surface areas, tunable pore sizes, and chemically versatile structures make them promising for applications in gas storage, separation, catalysis, and drug delivery. nih.govmdpi.com

The selection of the organic ligand is critical in determining the structure and properties of the resulting MOF. Benzoic acid and its derivatives are widely used as ligands in MOF synthesis. brieflands.comnih.gov The carboxylate group readily coordinates with a variety of metal ions (e.g., zinc, zirconium, cadmium) to form stable secondary building units (SBUs), which then assemble into extended one-, two-, or three-dimensional networks. nih.govnih.gov MOFs constructed from aromatic carboxylic acids are often noted for their exceptional thermal stability. brieflands.com In some cases, benzoic acid can also be used as a modulator during MOF synthesis to introduce controlled defects, which can enhance properties like surface area or catalytic activity. scispace.comresearchgate.net

Table 4: Properties of MOFs Based on Benzoic Acid Derivatives

| Property | Description | Relevance of this compound |

|---|---|---|

| Structural Stability | Aromatic carboxylate linkers often lead to robust frameworks with high thermal stability. brieflands.com | The rigid phenyl and benzoate groups would contribute to a stable MOF structure. |

| Coordination Versatility | Carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate), influencing the SBU and final topology. nih.gov | The carboxylate function provides a reliable coordination site for framework construction. |

| Functional Pores | The properties of the pore environment are dictated by the functional groups on the ligand. | The chiral 1-phenylethyl group would create a chiral pore environment, suitable for enantioselective applications. |

| Tunability | The use of different substituted benzoic acids allows for fine-tuning of MOF properties. documentsdelivered.com | The specific size and chirality of the substituent offer a unique design element compared to simpler benzoic acids. |

Analytical Methodologies for 4 1 Phenylethyl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography, a cornerstone of analytical chemistry, is indispensable for the qualitative and quantitative evaluation of 4-(1-Phenylethyl)benzoic acid. Different chromatographic techniques are employed based on the specific analytical goal, from routine purity checks to the complex separation of chiral isomers.

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for assessing the purity of this compound. quora.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Reverse-phase HPLC is a common mode used for the analysis of benzoic acid and its derivatives. quora.comupb.ro In this approach, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). upb.rousda.govhelixchrom.com The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram, with the area of the peak being proportional to the concentration of the analyte. upb.ro UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC. sielc.com

For effective separation and good peak shape of acidic compounds like this compound, the pH of the mobile phase is often controlled using buffers, such as phosphate (B84403) or acetate (B1210297) buffers. upb.roresearchgate.net Detection is typically achieved using a UV detector, as the aromatic rings in the molecule absorb UV light at specific wavelengths. quora.comupb.ro

Table 1: Typical HPLC/UPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reverse-phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and buffered aqueous solution (e.g., phosphate, acetate) |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV at 230-280 nm |

| Column Temperature | 25-40 °C |

This compound is a chiral compound, existing as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical, particularly in the pharmaceutical industry. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC. selvita.comafmps.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.comshimadzu.com Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid mobile phases. selvita.comshimadzu.com For the separation of polar and chiral molecules, organic modifiers such as methanol or ethanol (B145695) are added to the CO2 mobile phase. chromatographyonline.com

The key to chiral resolution in SFC is the use of a chiral stationary phase (CSP). southampton.ac.uk These stationary phases are designed with a chiral selector that interacts stereoselectively with the enantiomers of the analyte, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have proven effective for a broad range of chiral compounds. researchgate.net

Key advantages of SFC for chiral resolution include:

Speed: SFC methods are typically 3 to 5 times faster than HPLC methods. southampton.ac.ukresearchgate.net

Reduced Solvent Consumption: The use of supercritical CO2 significantly reduces the consumption of organic solvents, making it a "greener" analytical technique. selvita.com

Versatility: A wide range of chiral and achiral stationary phases can be used in SFC. southampton.ac.uk

Table 2: Common Chiral Stationary Phases Used in SFC

| CSP Type | Chiral Selector |

|---|---|

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) |

| Pirkle-type | π-acidic or π-basic moieties |

| Macrocyclic glycopeptides | Vancomycin, teicoplanin |

| Crown ethers | For compounds with primary amino groups |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of chemical reactions and for preliminary screening of compound purity. sigmaaldrich.comumich.edu In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a plate acts as the stationary phase. umich.edu The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. umich.edu

For monitoring a reaction that synthesizes this compound, small aliquots of the reaction mixture can be taken at different time intervals and spotted on a TLC plate alongside the starting materials. sigmaaldrich.comrsc.org The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction. sigmaaldrich.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification. umich.edu Visualization of the spots is often achieved under UV light, as aromatic compounds like this compound will quench the fluorescence of the indicator in the TLC plate. sigmaaldrich.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scholarsresearchlibrary.com While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative. researchgate.net Esterification of the carboxylic acid group to form, for example, a methyl or ethyl ester, is a common derivatization strategy. researchgate.net

In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a high-boiling-point liquid coated on the inside of a capillary column. ajbls.com The separation is based on the partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). scholarsresearchlibrary.com GC-MS provides both chromatographic separation and mass spectral data, which allows for definitive identification of the analyte. researchgate.net

Table 3: Potential GC Conditions for the Analysis of a Volatile Derivative of this compound

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Injection Mode | Split or splitless |

| Temperature Program | A temperature gradient from a lower initial temperature to a higher final temperature |

| Detector | FID or MS |

Quantitative Analytical Method Development and Validation

The development and validation of quantitative analytical methods are crucial to ensure that the measurements of this compound are accurate, reliable, and reproducible. tbzmed.ac.irjddtonline.info Method validation is a formal process that provides evidence that a method is suitable for its intended purpose. tbzmed.ac.ir The key parameters that are evaluated during method validation are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. jddtonline.inforesearchgate.net

Specificity is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities or matrix components. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy is the closeness of the measured value to the true value. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected but not necessarily quantified. researchgate.net

Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg

For a quantitative HPLC method for this compound, validation would involve preparing a series of calibration standards of known concentrations and analyzing them to establish the linearity of the detector response. Accuracy would be assessed by spiking a blank matrix with a known amount of the analyte and measuring the recovery. Precision would be determined by analyzing multiple preparations of the same sample.

Table 4: Key Validation Parameters and Their Significance

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the signal is from the analyte of interest. | No interference at the retention time of the analyte. |

| Linearity | To establish a quantitative relationship between concentration and response. | Correlation coefficient (r²) > 0.99 |

| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98-102% |

| Precision (Repeatability) | To assess the variability of results within a short time frame. | RSD < 2% |

| Limit of Quantitation (LOQ) | To define the lower limit for reliable quantification. | Signal-to-noise ratio > 10 |

| Robustness | To evaluate the method's reliability under varied conditions. | System suitability parameters remain within acceptable limits. |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry, moving it towards a more predictive and efficient science. researchgate.netnih.gov For the synthesis of 4-(1-Phenylethyl)benzoic acid, these computational tools offer immense potential to overcome existing challenges in yield optimization, stereoselectivity control, and process scale-up.

Machine learning models, particularly neural networks and random forest algorithms, are increasingly being trained on vast datasets of chemical reactions to predict the outcomes of new transformations. nih.govresearchgate.netrjptonline.org These models can analyze complex relationships between reactants, catalysts, solvents, and reaction conditions to forecast the likely major product and yield. rjptonline.orgsemanticscholar.org For instance, a model could be trained on data from various cross-coupling reactions used to form the C-C bond between the phenyl and benzoic acid moieties of the target molecule. By inputting different potential catalysts, ligands, and temperature profiles, the algorithm could predict the optimal conditions for maximizing the yield of this compound, thereby reducing the need for extensive empirical screening. researchgate.net

A significant challenge in synthesizing the chiral derivatives of this compound is achieving high enantioselectivity. AI can play a crucial role here. Knowledge-based graph models that incorporate steric and electronic descriptors can be developed to predict not only the reaction yield but also the stereoselectivity. researchgate.net By analyzing the interactions between a chiral catalyst and the prochiral substrate, these models can guide the selection of the most effective catalyst for producing a specific enantiomer, (R)- or (S)-4-(1-Phenylethyl)benzoic acid.

| AI/ML Application Area | Potential Impact on this compound Synthesis | Key Machine Learning Models/Approaches |

|---|---|---|

| Reaction Outcome Prediction | Accurately forecast major products and yields, reducing experimental failures. nih.govresearchgate.net | Neural Networks, Graph-based Models semanticscholar.orgresearchgate.net |

| Condition Optimization | Identify optimal catalysts, solvents, and temperatures for higher efficiency and selectivity. rjptonline.org | Random Forest, Logistic Regression researchgate.net |

| Stereoselectivity Prediction | Guide the selection of chiral catalysts to achieve high enantiomeric excess for (R) and (S) isomers. researchgate.net | Chirality-aware Graph Neural Networks (GNNs) researchgate.net |

| Retrosynthesis Planning | Discover novel, more sustainable, and cost-effective synthetic routes. nih.gov | Template-based and Template-free algorithms nih.gov |

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The synthesis of this compound, particularly its enantiomerically pure forms, is heavily reliant on catalytic methods. Future research is focused on developing novel catalytic systems that are not only highly efficient and selective but also align with the principles of green chemistry.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool, complementing traditional metal- and biocatalysis. beilstein-journals.orgresearchgate.net For the synthesis of chiral carboxylic acids and their derivatives, bifunctional organocatalysts, which can activate both the nucleophile and electrophile, are of particular interest. nih.gov Future work could involve designing novel chiral amines or phosphoric acids that can catalyze the key bond-forming reactions in the synthesis of this compound with high enantioselectivity. These metal-free systems offer advantages in terms of lower toxicity and cost. beilstein-journals.org

Biocatalysis: The use of enzymes (biocatalysis) offers a highly sustainable route to chiral molecules under mild reaction conditions. nih.gov Whole-cell biocatalysts or isolated enzymes could be engineered to produce specific enantiomers of this compound or its precursors with near-perfect selectivity. For example, research into multi-enzyme cascades in engineered microorganisms like Escherichia coli has demonstrated the efficient synthesis of benzoic acid and its derivatives from renewable feedstocks. nih.gov This approach could be adapted for the asymmetric synthesis of the target molecule, representing a significant step towards a bio-based manufacturing process.

Electrocatalysis and Hybrid Systems: Electrosynthesis, which uses electricity to drive chemical reactions, is a promising green technology. mdpi.com Combining electrochemistry with catalysis can lead to novel reaction pathways. For instance, an electrocatalytic carboxylation process could potentially be developed to introduce the carboxylic acid group onto the phenylethyl scaffold. mdpi.com Hybrid systems that integrate biocatalysis with electrochemistry are also being explored. Such a system could use an electrochemical step to generate a reactive intermediate which is then converted into the desired chiral product by an enzyme, all within a single reaction vessel. acs.org

| Catalytic System | Description | Advantages for Synthesizing this compound |

|---|---|---|

| Asymmetric Organocatalysis | Uses small, chiral organic molecules to catalyze stereoselective reactions. beilstein-journals.org | Metal-free, lower toxicity, potential for high enantioselectivity in producing chiral derivatives. nih.gov |

| Biocatalysis | Employs enzymes or whole-cell systems to perform chemical transformations. nih.gov | High selectivity, mild reaction conditions, use of renewable feedstocks, environmentally friendly. nih.gov |

| Electrocatalysis | Utilizes electricity to drive reactions, often with the aid of a catalytic electrode surface. mdpi.com | Avoids harsh chemical oxidants/reductants, potential for novel reaction pathways. mdpi.com |

| Hybrid Catalytic Systems | Integrates different catalytic methods, such as electrocatalysis and biocatalysis, in a one-pot process. acs.org | Can achieve multi-step transformations efficiently, improving overall yield and reducing waste. acs.org |

Exploration of New Application Domains for this compound and its Chiral Derivatives

The unique structural features of this compound—a rigid aromatic core, a chiral center, and a reactive carboxylic acid group—make it an attractive candidate for a variety of advanced applications.

Medicinal Chemistry: Benzoic acid and its derivatives are scaffolds found in numerous biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory. nih.govresearchgate.net The chiral nature of this compound is particularly significant, as different enantiomers of a drug often have distinct pharmacological effects. nih.gov Future research could focus on synthesizing libraries of compounds derived from (R)- and (S)-4-(1-Phenylethyl)benzoic acid and screening them for therapeutic activity. For example, its structure could serve as a building block for novel inhibitors of protein-protein interactions or as a component in new classes of antibiotics or antiviral agents. nih.gov

Materials Science and Chiral Nanotechnology: The demand for chiral materials for applications in optics, electronics, and sensing is rapidly growing. rsc.org The enantiomers of this compound could be used as chiral building blocks (synthons) in supramolecular chemistry to construct chiral cocrystals or metal-organic frameworks (MOFs). figshare.comepa.gov These materials could have applications in enantioselective separations, asymmetric catalysis, or as components in chiroptical devices. Furthermore, derivatives of this molecule could be used to create chiral liquid crystals or polymers, leveraging the molecule's ability to induce helical structures. nih.gov